3-Bromo-2-hydroxybenzaldehyde
Overview
Description
3-Bromo-2-hydroxybenzaldehyde (3-BHBA) is an important organic compound which is widely used in many scientific research areas, such as organic synthesis, pharmaceuticals, and biochemistry. 3-BHBA is a colorless to slightly yellow solid, with a melting point of 79-80 °C and a boiling point of 238-239 °C. It is soluble in most organic solvents and has a high solubility in water. It is a versatile compound and can be used in a variety of reactions, including the synthesis of various pharmaceuticals, antibiotics, and other compounds.
Scientific Research Applications
Gas Chromatography Analysis :
- 3-Bromo-2-hydroxybenzaldehyde has been analyzed using gas chromatography, showing its potential for precise and accurate measurement in various applications. This method is highlighted for its simplicity, speed, and precision Shi Jie, 2000.
Formation and Synthesis :
- Research has uncovered unexpected formation patterns of this compound during the bromination of 3-hydroxybenzaldehyde, leading to various derivatives. This finding is crucial for understanding its chemical behavior and potential synthetic applications W. V. Otterlo et al., 2004.
- Improvements in the synthesis process of this compound have been developed, using p-hydroxybenzaldehyde as a raw material, which offers a more environmentally friendly and efficient method Zhang Song-pei, 2009.
Chemical Analysis and Identification :
- Studies have provided insights into the chemical structure and identification of various derivatives of this compound, which is important for its application in complex molecular synthesis R. Blasco et al., 2017.
Analytical and Environmental Applications :
- A Schiff base ionophore synthesized from this compound has been used to preconcentrate trace amounts of copper(II) ions in water samples. This application demonstrates its potential in environmental monitoring and analysis S. Fathi and M. Yaftian, 2009.
Catalytic and Reaction Studies :
- The hydrolysis reaction of this compound in an ionic liquid has been investigated, showing its potential in various chemical processes and reactions Liu Chang-chun, 2009.
- A study on the synthesis and crystal structure of a tetra-nuclear macrocyclic Zn(II) complex using this compound demonstrated its application in catalysis, particularly for the oxidation of benzyl alcohol L. Wang et al., 2021.
Antioxidant Activity :
- The antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, a derivative of this compound, was found to be significant, suggesting its potential use in medical or food applications Wang Zonghua, 2012.
Solubility Studies :
- Research on the solubility of this compound in various solvents has been conducted, which is crucial for its application in pharmaceutical and chemical industries Zhehua Jia et al., 2020.
Safety and Hazards
3-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Future Directions
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
3-Bromo-2-hydroxybenzaldehyde, like other benzylic compounds, can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its bioavailability would depend on factors such as its absorption rate, metabolic stability, and elimination rate.
Result of Action
A related compound, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, has been shown to have significant antinociceptive effects, suggesting potential analgesic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark place, sealed in dry conditions, and at room temperature . Additionally, it should be handled with care due to its potential to cause skin and eye irritation .
properties
IUPAC Name |
3-bromo-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGLXMINLWCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448045 | |
Record name | 3-Bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1829-34-1 | |
Record name | 3-Bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-bromo-2-hydroxybenzaldehyde in coordination polymer formation?
A1: this compound plays a crucial role as a bridging ligand in constructing coordination polymers. Its structure, featuring both a phenolic hydroxyl group and a formyl group, enables it to coordinate with metal ions in multiple ways. [, ] For instance, in the synthesis of a Mn(II) coordination polymer, this compound acts as a tridentate ligand, coordinating through its phenolic hydroxyl oxygen, formyl oxygen, and a nitrogen atom from 2-aminopyrimidine. [] This bridging ability contributes to the formation of intricate network structures within the polymer.
Q2: How does the crystal structure of this compound influence its packing and intermolecular interactions?
A2: The crystal structure of this compound reveals a nearly planar molecule stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde oxygen. [] This planarity, along with weak intermolecular C—H⋯Br interactions and π-stacking between neighboring molecules, dictates its packing arrangement within the crystal lattice. []
Q3: Has this compound demonstrated any catalytic activity?
A3: While this compound itself hasn't been directly investigated for catalytic activity in the provided research, it serves as a key building block for synthesizing coordination polymers that exhibit catalytic properties. [] Specifically, a Pd@Mn(II) coordination polymer, incorporating this compound as a ligand, displayed promising catalytic activity in the hydrogenation of 1,3-butadiene, achieving a 61.3% conversion rate with high selectivity towards butene at 70°C. [] This suggests that incorporating this compound into such frameworks could be a promising avenue for developing novel catalysts.
Q4: Are there analytical techniques used to characterize this compound and its derivatives?
A4: Various analytical techniques have been employed to characterize this compound and its derivatives. Single-crystal X-ray diffraction is instrumental in elucidating the three-dimensional structure and packing arrangements of these compounds. [, , ] Additionally, elemental analysis helps determine the elemental composition, while infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. [] These techniques, combined with others like nuclear magnetic resonance (NMR) spectroscopy, offer a comprehensive understanding of these compounds.
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